

For-Met-Leu-AMC Protease Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: **For-Met-Leu-AMC**

Cat. No.: **B1447234**

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Introduction

The N-Formyl-Met-Leu-7-amino-4-methylcoumarin (**For-Met-Leu-AMC**) protease assay is a sensitive and continuous fluorometric method used to measure the activity of certain proteases. The assay utilizes a synthetic peptide substrate, For-Met-Leu, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon proteolytic cleavage of the peptide bond between the leucine residue and AMC, the free AMC molecule is released, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the protease activity. This assay is particularly useful for studying proteases that recognize and cleave this specific N-formylated peptide sequence, which mimics bacterial and mitochondrial proteins.

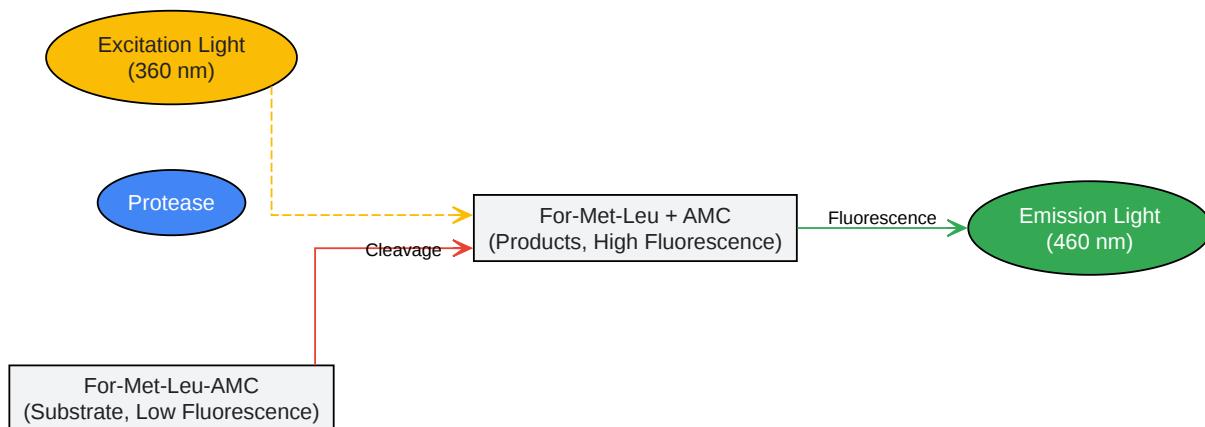
Principle of the Assay

The core principle of this assay is the enzymatic hydrolysis of a non-fluorescent substrate to yield a highly fluorescent product.

- Substrate: **For-Met-Leu-AMC** (non-fluorescent)
- Enzyme: Protease (e.g., from neutrophils or other sources)
- Reaction: Protease cleaves the amide bond between Leucine and AMC.
- Product: For-Met-Leu + AMC (highly fluorescent)

The fluorescence of the liberated AMC is monitored over time, typically with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.[1]

Diagram of the Assay Principle



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Caption: Principle of the **For-Met-Leu-AMC** fluorogenic protease assay.

Applications

- Enzyme Kinetics: Determination of kinetic parameters such as K_m and V_{max} for specific proteases.
- Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors for drug development.
- Cellular Activity Measurement: Quantifying protease activity in cell lysates or conditioned media to study cellular processes like inflammation and apoptosis.
- Biochemical Characterization: Studying the substrate specificity of newly discovered proteases.

Experimental Protocol

This protocol provides a general guideline for performing the **For-Met-Leu-AMC** protease assay in a 96-well plate format. Optimization may be required depending on the specific enzyme and experimental conditions.

Materials and Reagents

- **For-Met-Leu-AMC** substrate
- Protease of interest (e.g., purified enzyme, cell lysate)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
- Inhibitor (optional, for control experiments)
- DMSO (for dissolving substrate and inhibitors)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader

Reagent Preparation

Reagent	Preparation	Storage
For-Met-Leu-AMC Stock	Dissolve For-Met-Leu-AMC in DMSO to a final concentration of 10 mM.	-20°C, protected from light.
Assay Buffer	Prepare the desired buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl). The optimal buffer composition may vary depending on the protease.	4°C.
Enzyme Solution	Dilute the protease to the desired concentration in cold Assay Buffer immediately before use. Keep on ice.	Store according to manufacturer's data.
Inhibitor Stock	Dissolve the inhibitor in DMSO to a concentration at least 100-fold higher than the final desired concentration.	-20°C.

Assay Procedure

- Prepare Working Solutions:
 - Substrate Working Solution: Dilute the 10 mM **For-Met-Leu-AMC** stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration is 10-100 μ M.
 - Enzyme Working Solution: Dilute the enzyme stock in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
- Set up the Assay Plate:
 - Add 50 μ L of the enzyme working solution to each well.
 - For inhibitor screening, pre-incubate the enzyme with the inhibitor (e.g., add 1 μ L of inhibitor stock and 49 μ L of enzyme solution) for a specified time (e.g., 15-30 minutes) at

room temperature.

- Include appropriate controls:
 - Blank (No Enzyme): 50 µL of Assay Buffer.
 - Positive Control: 50 µL of a known active enzyme solution.
 - Negative Control (Inhibitor): 50 µL of enzyme pre-incubated with a known inhibitor.
- Initiate the Reaction:
 - Add 50 µL of the substrate working solution to all wells to start the reaction. The total volume in each well should be 100 µL.
- Measure Fluorescence:
 - Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
 - Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).
 - Wavelengths: Excitation at ~360 nm and Emission at ~460 nm.

Data Analysis

- Calculate the Rate of Reaction:
 - For each well, plot the relative fluorescence units (RFU) against time (minutes).
 - Determine the initial reaction rate (V_0) by calculating the slope of the linear portion of the curve ($\Delta\text{RFU}/\Delta t$).
- Enzyme Activity:
 - To convert the reaction rate to moles of substrate cleaved per minute, a standard curve using free AMC should be generated.^[2] This allows for the conversion of RFU to the amount of AMC produced.

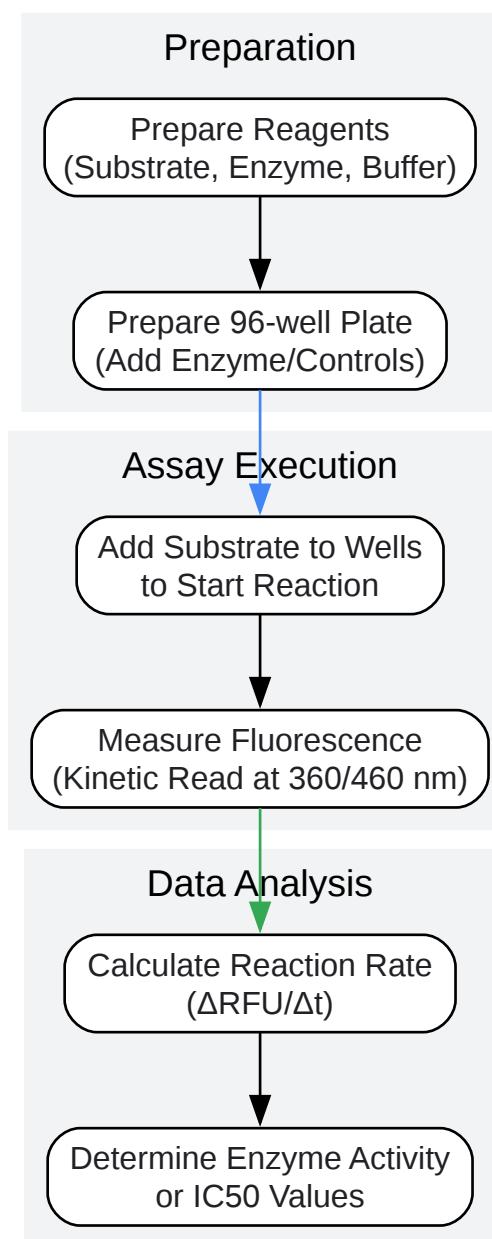
- Inhibitor Potency (IC50):

- Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = $[1 - (\text{Rate_inhibitor} / \text{Rate_no_inhibitor})] * 100$
- Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Summary of Assay Conditions

Parameter	Recommended Range/Value
Final Substrate Conc.	10 - 100 μM
Final Enzyme Conc.	To be determined empirically
Total Assay Volume	100 μL
Incubation Temperature	25 - 37°C
Incubation Time	30 - 60 minutes
Excitation Wavelength	340 - 360 nm
Emission Wavelength	440 - 460 nm

Experimental Workflow Diagram



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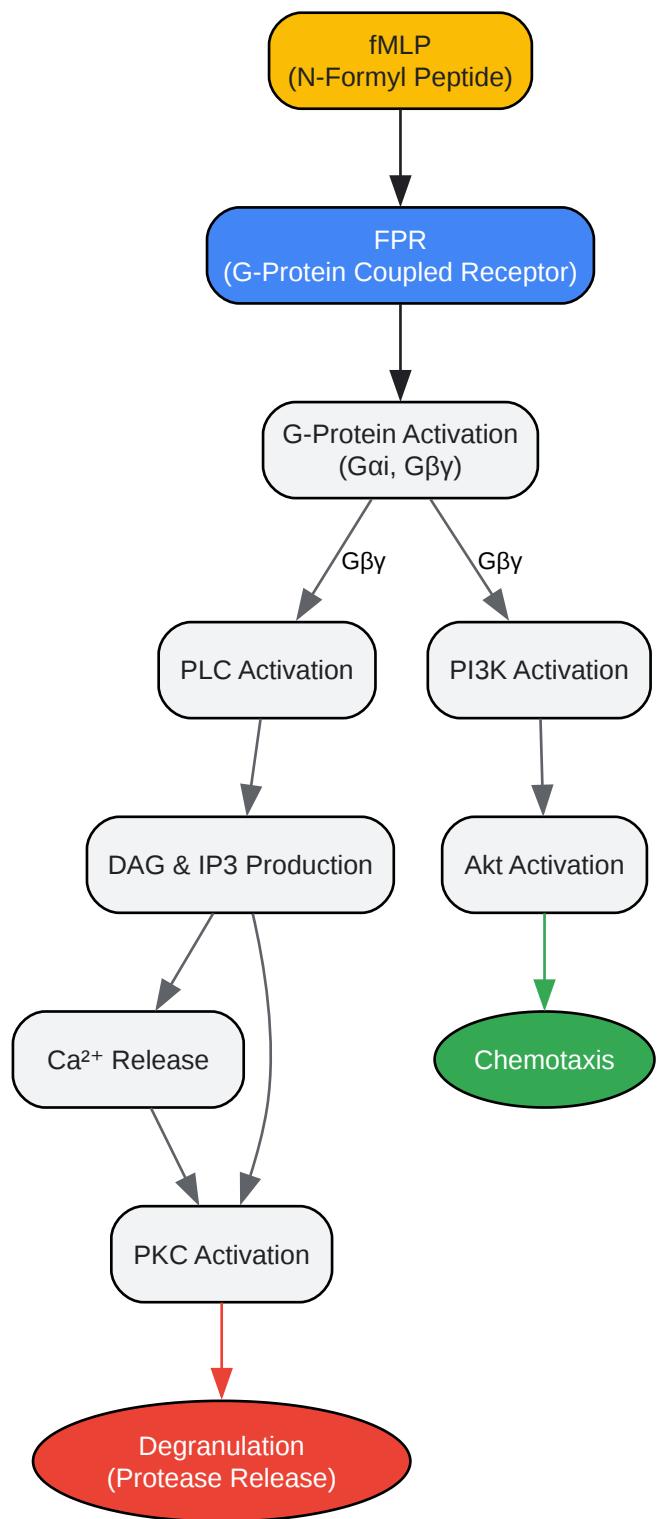
Caption: General workflow for the **For-Met-Leu-AMC** protease assay.

Relevant Signaling Pathway

The N-formyl peptide receptor (FPR) pathway is a key component of the innate immune response, activated by N-formylated peptides like For-Met-Leu-Phe (fMLP), which are released by bacteria and damaged mitochondria. Activation of FPR on phagocytic leukocytes, such as

neutrophils, triggers a signaling cascade leading to chemotaxis, degranulation, and the release of various proteases. The **For-Met-Leu-AMC** assay can be used to measure the activity of proteases released during this inflammatory response.

N-Formyl Peptide Receptor (FPR) Signaling Pathway

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Caption: Simplified N-Formyl Peptide Receptor (FPR) signaling pathway.

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References

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